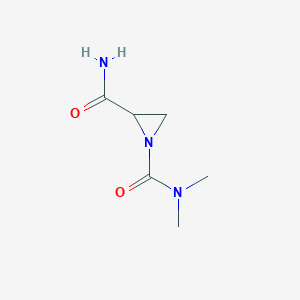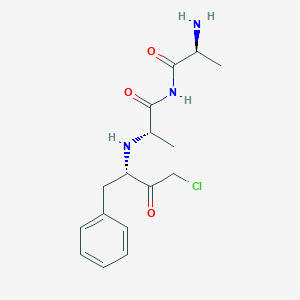
Alanyl-alanyl-phenylalanine chloromethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alanyl-alanyl-phenylalanine chloromethyl ketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is characterized by its ability to inhibit serine proteases, particularly chymotrypsin-like enzymes. It is often used in biochemical research to study enzyme mechanisms and to inhibit protease activity in various experimental setups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alanyl-alanyl-phenylalanine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is assembled, the chloromethyl ketone group is introduced through a reaction with chloromethyl ketone reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Alanyl-alanyl-phenylalanine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as the serine residue in the active site of serine proteases.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide chain. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound are covalent adducts with proteins or peptides. These adducts result from the substitution of the chlorine atom in the chloromethyl ketone group with a nucleophilic residue in the target protein.
科学的研究の応用
Alanyl-alanyl-phenylalanine chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme mechanisms and to inhibit specific proteases in biochemical assays.
Biology: Employed in cell biology to inhibit protease activity and study the role of proteases in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
作用機序
The mechanism of action of alanyl-alanyl-phenylalanine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl ketone group and the active site serine residue of serine proteases. This covalent modification irreversibly inhibits the protease by blocking its catalytic activity. The phenylalanine residue in the compound provides specificity for chymotrypsin-like proteases, ensuring selective inhibition.
類似化合物との比較
Similar Compounds
Tosyl phenylalanyl chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.
Methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone: A tetrapeptide inhibitor with specificity for elastase.
Phenylmethylsulfonyl fluoride: A serine protease inhibitor with a different reactive group (fluoride) but similar inhibitory properties.
Uniqueness
Alanyl-alanyl-phenylalanine chloromethyl ketone is unique due to its specific inhibition of chymotrypsin-like proteases and its use in studying enzyme mechanisms. Its structure allows for selective inhibition, making it a valuable tool in biochemical research .
特性
CAS番号 |
102129-66-8 |
|---|---|
分子式 |
C16H22ClN3O3 |
分子量 |
339.82 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C16H22ClN3O3/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)/t10-,11-,13-/m0/s1 |
InChIキー |
ONICONPPGVXITG-GVXVVHGQSA-N |
SMILES |
CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N |
Key on ui other cas no. |
102129-66-8 |
同義語 |
AAF-chloromethylketone AAF-CMK AAPCK Ala-Ala-Phe-chloromethyl ketone alanyl-alanyl-phenylalanine chloromethyl ketone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


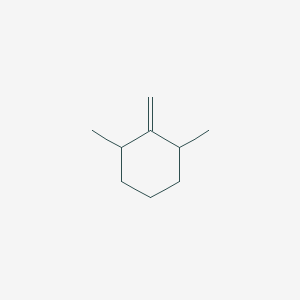
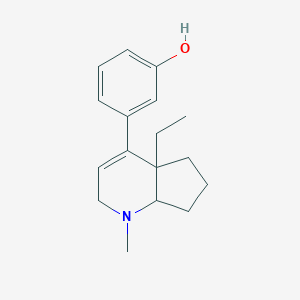
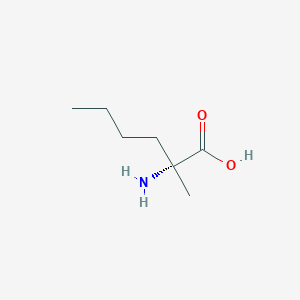
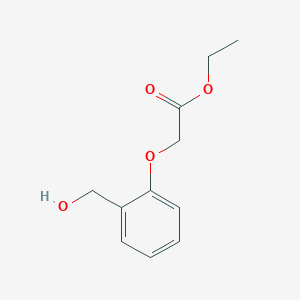
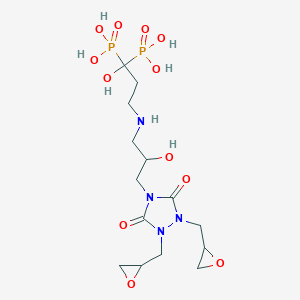
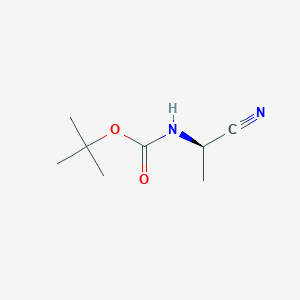
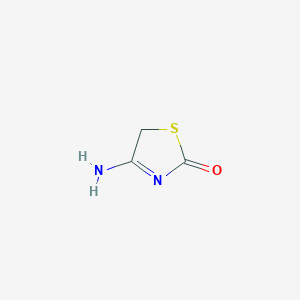
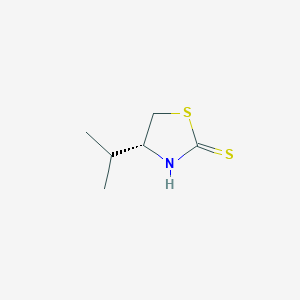
![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)
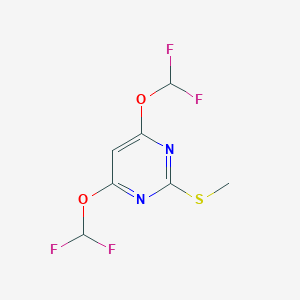
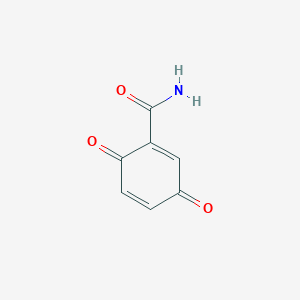
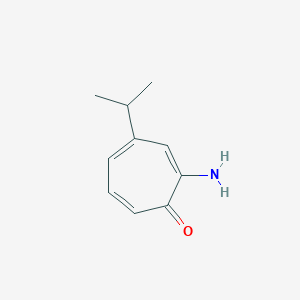
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)
